Product packaging for Diethyl 10-undecyn-1-ylphosphonate(Cat. No.:CAS No. 1242248-76-5)

Diethyl 10-undecyn-1-ylphosphonate

Cat. No.: B3342117
CAS No.: 1242248-76-5
M. Wt: 288.36 g/mol
InChI Key: ZCOVBEAZCAHJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 10-undecyn-1-ylphosphonate (CAS 1242248-76-5) is a bifunctional organic compound of high value in chemical biology and materials science research . Its molecular structure incorporates both a terminal alkyne group and a diethyl phosphonate group, enabling its use in two distinct types of reactions. The terminal alkyne allows it to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for efficient and selective bioconjugation and polymer synthesis . Simultaneously, the phosphonate ester moiety can serve as a key synthetic intermediate for the preparation of phosphonate-containing molecules, which are bioisosteres of naturally occurring phosphates and are investigated for their biological activity . This dual functionality makes it a versatile building block for constructing novel chemical probes, drug-like molecules, and functionalized materials. With a molecular formula of C 15 H 29 O 3 P and a molecular weight of 288.37 g/mol, it is supplied at a purity of 95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29O3P B3342117 Diethyl 10-undecyn-1-ylphosphonate CAS No. 1242248-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-diethoxyphosphorylundec-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h1H,5-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOVBEAZCAHJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCC#C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Preparation of Diethyl 10 Undecyn 1 Ylphosphonate

Phosphorylation of Terminal Alkyne Precursors

One of the most direct routes to diethyl 10-undecyn-1-ylphosphonate involves the formation of the carbon-phosphorus bond on a C11-alkyne backbone. This can be accomplished through several classical and modern phosphonylation techniques.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and represents a common method for the synthesis of phosphonate (B1237965) esters. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. wikipedia.orgnih.gov In the context of preparing this compound, this would involve the reaction of triethyl phosphite with a suitable 11-halo-1-undecyne (e.g., 11-bromo-1-undecyne or 11-iodo-1-undecyne).

The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the triethyl phosphite attacks the electrophilic carbon bearing the halogen, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt, resulting in the formation of the desired this compound and a volatile ethyl halide as a byproduct. nih.gov The high temperatures often required for this reaction can also facilitate the removal of the ethyl halide byproduct, driving the reaction to completion. wikipedia.org

Reactant 1Reactant 2Catalyst/ConditionsProductRef.
11-Bromo-1-undecyneTriethyl phosphiteHeatThis compound
11-Iodo-1-undecyneTriethyl phosphiteHeatThis compound nih.gov

Table 1: Exemplary Michaelis-Arbuzov Reactions for this compound Synthesis

Pudovik Reaction and Related Additions

The Pudovik reaction involves the addition of a dialkyl phosphite, such as diethyl phosphite, across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine (C=N). wikipedia.orgnih.gov For the synthesis of this compound, a precursor such as 10-undecynal (B13698157) would be required. The reaction is typically base-catalyzed, with the base deprotonating the diethyl phosphite to generate a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation of the resulting alkoxide yields an α-hydroxyphosphonate.

To obtain the target molecule, the resulting α-hydroxy-10-undecyn-1-ylphosphonate would need to undergo further chemical modification, such as deoxygenation, to remove the hydroxyl group. This multi-step process makes the direct application of the Pudovik reaction for the synthesis of this compound less straightforward than the Michaelis-Arbuzov reaction.

PrecursorReagentCatalystIntermediate ProductRef.
10-UndecynalDiethyl phosphiteBase (e.g., NaOEt)Diethyl α-hydroxy-10-undecyn-1-ylphosphonate wikipedia.orgnih.gov

Table 2: Pudovik Reaction Approach to a Precursor of this compound

Palladium-Catalyzed Phosphonylation Approaches

Modern synthetic methods offer palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of C-P bonds. organic-chemistry.orgnih.gov These reactions can provide a direct route to this compound from a terminal alkyne precursor. For instance, the palladium-catalyzed coupling of diethyl phosphite with a suitable derivative of 10-undecyne, such as 10-undecynyl bromide, has been reported as a synthetic route.

Another approach involves the hydrophosphorylation of terminal alkynes. organic-chemistry.org This reaction, catalyzed by a palladium complex, involves the addition of the P-H bond of a phosphonate, such as diethyl phosphite, across the triple bond of the alkyne. Depending on the catalytic system and reaction conditions, this can lead to either the Markovnikov or anti-Markovnikov addition product. For the synthesis of this compound, an anti-Markovnikov addition would be required to place the phosphonate group at the terminal position of the undecyne chain.

Functionalization of Pre-formed Phosphonate Scaffolds with Undecyne Moieties

An alternative synthetic strategy involves starting with a phosphonate molecule that already contains the diethyl phosphonate group and then introducing the 10-undecynyl chain. This approach relies on the formation of a carbon-carbon bond.

Carbon-Carbon Coupling Reactions (e.g., Sonogashira, Heck-Type Methodologies)

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.comlibretexts.org To synthesize this compound using this method, one could envision coupling a halo-substituted diethyl phosphonate with a terminal alkyne. For example, a diethyl (haloalkyl)phosphonate could be coupled with a suitable alkyne. However, a more direct approach would be to couple a terminal alkyne with a halo-functionalized phosphonate.

A more relevant Sonogashira approach would involve reacting a dihaloalkane with a source of acetylene (B1199291) and a phosphite, though this would be a more complex, multi-component reaction. A more direct application would be to use a pre-formed phosphonate with a halide and couple it with a terminal alkyne.

The Heck reaction, another palladium-catalyzed process, typically involves the coupling of an unsaturated halide with an alkene. nih.govresearchgate.net While not a direct method for synthesizing the target molecule, Heck-type reactions can be used to create related structures. For instance, a Heck reaction between diethyl vinylphosphonate (B8674324) and a long-chain 1-alkyne could potentially lead to a conjugated diene phosphonate, which would then require further modification.

Phosphonate SubstrateCoupling PartnerCatalyst SystemReaction TypeProductRef.
Diethyl (iodoalkyl)phosphonateAcetylenePd(PPh₃)₄, CuI, Amine BaseSonogashiraDiethyl (alkynyl)phosphonate wikipedia.orgyoutube.com
Diethyl vinylphosphonate1-NonynePd(OAc)₂, PPh₃, BaseHeckDiethyl (undecadienyl)phosphonate nih.govresearchgate.net

Table 3: Conceptual Carbon-Carbon Coupling Approaches

Alkylation Strategies via Phosphonate Carbanions

The hydrogen atoms on the carbon adjacent to the phosphonate group are acidic and can be deprotonated by a strong base to form a phosphonate-stabilized carbanion. orgsyn.org This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, in an alkylation reaction.

To synthesize this compound via this method, one would start with a shorter-chain diethyl phosphonate, deprotonate it to form the carbanion, and then react it with a long-chain electrophile containing the terminal alkyne, such as 1-bromo-10-undecyne. The success of this reaction would depend on the careful choice of a non-nucleophilic strong base and control of the reaction conditions to avoid side reactions.

PhosphonateBaseElectrophileProductRef.
Diethyl methylphosphonaten-BuLi or LDA1-Bromo-10-undecyneDiethyl 11-undecyn-2-ylphosphonate orgsyn.org
Diethyl phosphonateStrong Base1-Bromo-10-undecyneThis compound orgsyn.org

Table 4: Alkylation of Phosphonate Carbanions

Green Chemistry Principles and Sustainable Synthetic Routes

The adoption of green chemistry principles in the synthesis of organophosphorus compounds, including this compound, is crucial for mitigating the environmental footprint of chemical manufacturing. Sustainable synthetic routes aim to enhance efficiency while reducing the generation of harmful byproducts and waste streams.

Solvent-Free and Catalytic Approaches in Phosphonate Synthesis

Traditional methods for phosphonate synthesis often rely on stoichiometric reagents and volatile organic solvents, which contribute significantly to environmental pollution. Modern approaches are increasingly focused on solvent-free and catalytic methods to address these shortcomings.

One of the most promising green methodologies for the synthesis of alkynylphosphonates, such as this compound, involves the direct coupling of a terminal alkyne with a dialkyl phosphite. A notable advancement in this area is the use of copper catalysis, which offers a milder and more environmentally friendly alternative to traditional methods. organic-chemistry.orgnih.gov

A simple and mild protocol for the direct synthesis of alkynylphosphonates utilizes copper(I) oxide (Cu₂O) as a catalyst. organic-chemistry.orgnih.gov This method allows for the reaction of various terminal alkynes with dialkyl phosphites under aerobic conditions, in the absence of a base or ligand additives. organic-chemistry.orgnih.gov The use of a relatively benign solvent like acetonitrile (B52724) further enhances the green credentials of this process. organic-chemistry.org This approach is compatible with a wide range of functional groups and can be scaled up for larger-scale production. organic-chemistry.orgnih.gov

The proposed reaction for the synthesis of this compound would involve the reaction of 10-undecyne with diethyl phosphite in the presence of a catalytic amount of Cu₂O.

Reaction Scheme:

Generated code

This catalytic approach avoids the use of harsh reagents and minimizes the formation of byproducts, making it a more sustainable route compared to traditional methods.

Below is a table summarizing representative catalytic conditions for the synthesis of long-chain alkynylphosphonates, which can be considered analogous to the synthesis of this compound.

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
Cu₂O (14 mol%)1-DodecyneDiethyl phosphiteAcetonitrile8085 organic-chemistry.orgnih.gov
Cu₂O (14 mol%)1-OctyneDiethyl phosphiteAcetonitrile8082 organic-chemistry.orgnih.gov

Atom Economy and Environmental Impact Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. youtube.com A higher atom economy signifies a more sustainable process with less waste generation. The environmental impact of a synthesis is further assessed by metrics like the E-factor, which quantifies the amount of waste produced per unit of product. researchgate.netbeilstein-journals.org

The traditional Michaelis-Arbuzov reaction, a common method for synthesizing phosphonates, can have a lower atom economy due to the formation of an alkyl halide byproduct. In contrast, the direct catalytic coupling of an alkyne with a phosphite, as described above, exhibits a significantly higher atom economy as all the atoms of the reactants are incorporated into the product, with water being the only byproduct.

Atom Economy Calculation for the Catalytic Synthesis of this compound:

Molecular Weight of 10-Undecyne (C₁₁H₂₀): 152.28 g/mol

Molecular Weight of Diethyl phosphite (C₄H₁₁O₃P): 138.10 g/mol

Molecular Weight of this compound (C₁₅H₂₉O₃P): 288.36 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (288.36 / (152.28 + 138.10)) x 100 ≈ 99.2%

This high atom economy highlights the efficiency of the catalytic approach.

The environmental impact of the synthesis is also influenced by the choice of catalyst and solvent. The use of a relatively inexpensive and low-toxicity catalyst like Cu₂O is advantageous. organic-chemistry.orgnih.gov Acetonitrile, while being a common organic solvent, is preferable to more hazardous solvents like chlorinated hydrocarbons. The ideal green synthesis would strive for solvent-free conditions, which can sometimes be achieved through techniques like microwave-assisted synthesis. nih.govrsc.org

The following table provides a comparative overview of the environmental considerations for different synthetic approaches to phosphonates.

Synthetic ApproachTypical SolventsCatalystAtom EconomyEnvironmental Impact
Traditional Michaelis-Arbuzov Toluene, XyleneNone (stoichiometric)ModerateHigher (byproduct formation, use of high-boiling solvents)
Copper-Catalyzed Coupling AcetonitrileCu₂OHighLower (catalytic, milder conditions, less waste)
Microwave-Assisted (potential) Solvent-free or minimal solventVariousHighPotentially very low (energy efficient, minimal waste)

Advanced Reactivity Profiles and Mechanistic Pathways of Diethyl 10 Undecyn 1 Ylphosphonate

Terminal Alkyne Functionalization Reactions

The terminal alkyne group of Diethyl 10-undecyn-1-ylphosphonate is a key site for a variety of chemical reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Click Chemistry Methodologies (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is highly amenable to "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction provides a highly efficient and reliable method for covalently linking the phosphonate-containing molecule to other molecules functionalized with an azide (B81097) group. rsc.org The reaction proceeds readily to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The general mechanism of the CuAAC involves the in-situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and protonates to yield the triazole product and regenerate the copper(I) catalyst. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.orgnih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents hypothetical reaction examples based on the known reactivity of terminal alkynes in CuAAC reactions.

Alkyne ReactantAzide ReactantCatalystProduct
This compoundBenzyl (B1604629) azideCopper(I) source (e.g., CuI, CuSO4/sodium ascorbate)Diethyl (11-(4-phenyl-1H-1,2,3-triazol-1-yl)undecyl)phosphonate
This compoundAzidoethyl-functionalized polymerCopper(I) sourcePhosphonate-functionalized polymer

Hydrosilylation and Hydroboration for Diverse Organosilicon and Organoboron Derivatives

Hydrosilylation: The terminal alkyne of this compound can undergo hydrosilylation, which involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction is typically catalyzed by transition metal complexes, such as those of platinum, rhodium, or ruthenium. nih.gov The regioselectivity of the addition can be influenced by the choice of catalyst and silane, leading to either the α-vinylsilane (gem-addition) or the β-vinylsilane (anti-Markovnikov addition) as the major product. Ruthenium-catalyzed hydrosilylations of terminal alkynes have been shown to favor the formation of α-vinylsilanes. nih.govnih.gov

Hydroboration: Hydroboration of the terminal alkyne with borane (B79455) (BH3) or its derivatives, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of the alkyne, leading to an aldehyde after tautomerization of the initially formed enol. wikipedia.orgmasterorganicchemistry.com To prevent double addition across the triple bond, sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a syn-addition of the H-B bond across the alkyne, with the boron atom adding to the terminal carbon. Subsequent oxidation of the resulting vinylborane, typically with hydrogen peroxide and a base, yields the corresponding aldehyde. wikipedia.orgmasterorganicchemistry.com

Table 2: Hydrosilylation and Hydroboration of Terminal Alkynes This table presents expected products based on general reactivity patterns.

ReactionReagentsMajor Product
HydrosilylationTriethoxysilane, Ru catalystDiethyl (11-(triethoxysilyl)undec-10-en-11-yl)phosphonate (α-vinylsilane)
Hydroboration-Oxidation1. Disiamylborane 2. H2O2, NaOH11-Oxoundecylphosphonic acid diethyl ester

Halogenation and Hydrohalogenation for Regioselective Adduct Formation

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the terminal alkyne of this compound can proceed to give either the dihaloalkene or, with excess halogen, the tetrahaloalkane. youtube.com The initial addition typically results in the formation of the trans-dihaloalkene.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) adds a hydrogen and a halogen atom across the triple bond. khanacademy.org The regioselectivity of this addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears a hydrogen atom (the terminal carbon), and the halide adds to the more substituted internal carbon. youtube.commasterorganicchemistry.com The addition of a second equivalent of hydrogen halide results in a geminal dihalide, with both halogen atoms attached to the same internal carbon. masterorganicchemistry.comyoutube.com It is also possible to achieve anti-Markovnikov addition of HBr in the presence of peroxides. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction: While simple alkynes are generally poor dienophiles, the reactivity can be enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The phosphonate (B1237965) group in this compound is electron-withdrawing, which could potentially activate the alkyne to participate as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. organic-chemistry.orgwikipedia.org Such reactions would lead to the formation of a six-membered ring.

1,3-Dipolar Cycloadditions: The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves the concerted addition of a 1,3-dipole, such as an azide, nitrile oxide, or nitrone, across the alkyne to form a five-membered heterocyclic ring. wikipedia.orgpharmacy180.comyoutube.com For instance, the reaction with a nitrile oxide would yield an isoxazole (B147169) derivative. youtube.com These reactions are a powerful tool for the synthesis of a wide variety of heterocyclic compounds. pharmacy180.comnih.gov

Phosphonate Group Transformations and Derivatizations

The diethyl phosphonate moiety offers another reactive handle for further chemical modifications.

Horner-Wadsworth-Emmons Reaction Pathways for Olefin Synthesis

While this compound itself is not a direct substrate for the Horner-Wadsworth-Emmons (HWE) reaction, it can be envisioned as a precursor to a phosphonate-stabilized carbanion necessary for this transformation. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. slideshare.netwikipedia.orgorganic-chemistry.org

To utilize the phosphonate group in an HWE reaction, the carbon alpha to the phosphorus must be functionalized to allow for deprotonation. A hypothetical synthetic route could involve the selective reduction of the alkyne in this compound, followed by functionalization at the alpha-position of the phosphonate. This modified phosphonate could then be deprotonated with a strong base to generate the nucleophilic carbanion. wikipedia.org This carbanion would then react with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkyl phosphate (B84403) to yield the desired alkene. wikipedia.orgyoutube.com

Transesterification and Amidation of the Phosphonate Ester Moiety

The diethyl phosphonate moiety of this compound serves as a versatile handle for the introduction of diverse functionalities through transesterification and amidation reactions. These transformations allow for the synthesis of a wide array of derivatives with tailored properties.

Transesterification, the exchange of the ethyl groups of the phosphonate ester with other alkyl or aryl groups, can be achieved under various catalytic conditions. While specific studies on this compound are limited, analogous transformations on similar dialkyl phosphonates provide insight into the expected reactivity. For instance, the transesterification of diethyl malonate with benzyl alcohol has been successfully catalyzed by modified zirconia, suggesting that solid acid catalysts could be effective for this transformation. researchgate.netnih.gov Kinetic studies of such reactions can help in optimizing conditions to achieve high yields of the desired mixed phosphonate esters. researchgate.net

Amidation of the phosphonate ester, leading to the formation of phosphonamidates, offers another avenue for diversification. This reaction typically involves the activation of the phosphonate followed by reaction with a primary or secondary amine. Sustainable methods for the hydrogenation of aliphatic primary amides to primary amines have been developed, which could be relevant for subsequent transformations of the resulting phosphonamidates.

To illustrate the potential of these reactions, the following data table outlines hypothetical, yet chemically reasonable, reaction conditions and expected products for the transesterification and amidation of this compound based on established methodologies for related compounds.

Reaction Type Reactant Catalyst/Reagent Solvent Temperature (°C) Product Plausible Yield (%)
TransesterificationBenzyl AlcoholModified ZirconiaToluene110Dibenzyl 10-undecyn-1-ylphosphonate85
Amidationn-ButylamineDBUAcetonitrile (B52724)80N-Butyl-P-(10-undecyn-1-yl)phosphonamidic ethyl ester75
TransesterificationIsopropanolSodium IsopropoxideIsopropanol82Diisopropyl 10-undecyn-1-ylphosphonate90
AmidationAnilineTiCl₄Dichloromethane0 to rtN-Phenyl-P-(10-undecyn-1-yl)phosphonamidic ethyl ester70

Cleavage to Phosphonic Acids and Their Salt Derivatives

The conversion of this compound to its corresponding phosphonic acid, 10-undecynylphosphonic acid, is a fundamental transformation that unlocks a different spectrum of reactivity and applications. This hydrolysis can be accomplished under both harsh and mild conditions.

The most common method for the cleavage of diethyl phosphonates is acidic hydrolysis using concentrated mineral acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux temperatures. nih.govbeilstein-journals.orgd-nb.infonih.gov This procedure is often effective but can be incompatible with sensitive functional groups that might be present in more complex derivatives. The reaction typically proceeds to completion, affording the phosphonic acid in good yield after removal of the volatile byproducts. nih.gov

For substrates that are sensitive to strong acids, milder methods have been developed. The McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis, is a widely used alternative. researchgate.net This method generally proceeds at room temperature and is compatible with a broader range of functional groups, including alkynes. d-nb.info The reaction of diethyl phosphonates with sodium iodide in acetone (B3395972) is another mild approach for the selective mono-dealkylation to the corresponding phosphonic acid monoester.

The resulting 10-undecynylphosphonic acid can be readily converted to its salt derivatives by treatment with an appropriate base. For instance, reaction with sodium hydroxide (B78521) would yield sodium 10-undecynylphosphonate. These salt forms often exhibit different solubility profiles and can be advantageous for specific applications.

Below is a data table summarizing established methods for the hydrolysis of diethyl phosphonates to their corresponding phosphonic acids, which are applicable to this compound.

Reagent Solvent Temperature Product Typical Yield (%) Reference(s)
Concentrated HClWaterReflux10-Undecynylphosphonic acid>90 nih.govbeilstein-journals.orgnih.gov
Concentrated HBrWater/Acetic AcidReflux10-Undecynylphosphonic acid>90 nih.gov
Bromotrimethylsilane (TMSBr)DichloromethaneRoom Temperature10-Undecynylphosphonic acid>90 d-nb.inforesearchgate.net
Sodium IodideAcetoneRefluxSodium ethyl 10-undecynylphosphonateHigh

Dual Functionalization Strategies: Synergistic Reactivity of Alkyne and Phosphonate Moieties

The presence of both a terminal alkyne and a phosphonate ester within the same molecule opens up possibilities for dual functionalization strategies, where both moieties are sequentially or simultaneously transformed to create complex molecular architectures.

The terminal alkyne is a particularly versatile functional group, readily participating in a variety of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.govrsc.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide. wikipedia.org This strategy is widely employed for bioconjugation and materials science applications. nih.gov

A powerful dual functionalization strategy would involve first performing a reaction on the alkyne, such as a CuAAC, to introduce a new functional group, and then subsequently modifying the phosphonate ester via transesterification or amidation. This approach would allow for the creation of a library of diverse compounds from a single starting material. For example, this compound could be reacted with an azide-containing molecule, followed by hydrolysis of the diethyl phosphonate to the phosphonic acid.

Furthermore, tandem reactions that involve both the alkyne and the phosphonate can lead to the formation of complex heterocyclic structures. For instance, tandem cyclization reactions of o-alkynylphenyl isothiocyanates with organophosphorus esters have been developed to synthesize phosphorylated thiazin derivatives. d-nb.info While not directly demonstrated on this compound, these types of reactions highlight the potential for developing novel synthetic methodologies that exploit the dual reactivity of this compound.

The following table outlines a representative dual functionalization strategy, combining a CuAAC reaction with subsequent phosphonate hydrolysis.

Step Reaction Reagents Product Plausible Yield (%) Reference(s)
1Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Benzyl Azide, Cu(I) catalystDiethyl (1-(1-benzyl-1H-1,2,3-triazol-4-yl)dec-9-en-1-yl)phosphonate>95 wikipedia.orgnih.gov
2Phosphonate HydrolysisConcentrated HCl, Reflux(1-(1-benzyl-1H-1,2,3-triazol-4-yl)dec-9-en-1-yl)phosphonic acid>90 nih.govnih.gov

Advanced Spectroscopic and Chromatographic Investigations for Research Purity and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diethyl 10-undecyn-1-ylphosphonate, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different proton environments. The terminal alkyne proton (H-C≡) would appear as a triplet at approximately 2.2 ppm due to coupling with the adjacent methylene (B1212753) group. The methylene protons of the ethyl groups on the phosphonate (B1237965) moiety (-O-CH₂-CH₃) would present as a complex multiplet around 4.0-4.2 ppm, coupled to both the phosphorus atom and the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) would appear as a triplet around 1.3 ppm. The long C₉H₁₈ alkyl chain would show a series of overlapping multiplets in the 1.2-1.8 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The two carbons of the terminal alkyne (C≡C) would resonate at approximately 68 ppm and 84 ppm. The carbons of the ethyl groups attached to the phosphonate would be observed around 62 ppm (-O-CH₂) and 16 ppm (-CH₃), with the -O-CH₂ carbon showing coupling to the phosphorus atom. The carbons of the long alkyl chain would appear in the 20-35 ppm range.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphonates. For this compound, a single resonance is expected in the range of +25 to +35 ppm, which is characteristic for tetracoordinate phosphorus in a phosphonate environment.

Expected ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1m4H-P(O)(OCH₂ CH₃)₂
~2.2t1HH -C≡C-
~1.8m2H-CH₂ -CH₂-P(O)-
~1.6m2H-C≡C-CH₂ -
~1.3t6H-P(O)(OCH₂CH₃ )₂
~1.2-1.4m14H-(CH₂)₇-

Expected ¹³C and ³¹P NMR Data for this compound

NucleusChemical Shift (ppm)Assignment
¹³C~84-C ≡CH
¹³C~68-C≡C H
¹³C62 (d, JPC~ ~ 6 Hz)-P(O)(OCH₂ CH₃)₂
¹³C~20-35-(CH₂)₉-
¹³C16 (d, JPCC~ ~ 6 Hz)-P(O)(OCH₂CH₃ )₂
³¹P~+30P (O)(OEt)₂

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would prominently feature a strong absorption band around 1250 cm⁻¹ corresponding to the P=O stretching vibration of the phosphonate group. The P-O-C stretching vibrations are expected to appear in the 1020-1050 cm⁻¹ region. The terminal alkyne C≡C bond would show a weak but sharp absorption band around 2120 cm⁻¹. The C-H stretch of the terminal alkyne (≡C-H) would be observed as a sharp peak at approximately 3300 cm⁻¹. The C-H stretching vibrations of the long alkyl chain and the ethyl groups would appear in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also be valuable for confirming the presence of the alkyne group. The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 2120 cm⁻¹. The symmetric C-H stretching vibrations of the alkyl chain would also be visible.

Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
P=OStretch~1250IR (strong)
P-O-CStretch~1020-1050IR (strong)
C≡CStretch~2120IR (weak, sharp), Raman (strong)
≡C-HStretch~3300IR (sharp)
C-H (sp³)Stretch~2850-2960IR (strong)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion: Using a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected at m/z 289 or 311, respectively, confirming the molecular weight of 288.37 g/mol .

Fragmentation Pattern: Under Electron Impact (EI) ionization or through tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns would emerge. A common fragmentation pathway for diethyl phosphonates involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethoxy groups, leading to a series of peaks corresponding to [M - n(C₂H₄)]⁺. Another expected fragmentation is the cleavage of the P-C bond, which could generate ions corresponding to the undecynyl chain and the diethyl phosphonate moiety. Alpha-cleavage adjacent to the phosphonate group and McLafferty rearrangements are also possible fragmentation pathways for long-chain phosphonates.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
288[C₁₅H₂₉O₃P]⁺Molecular Ion (M⁺)
260[M - C₂H₄]⁺Loss of ethylene
232[M - 2(C₂H₄)]⁺Loss of two ethylene molecules
149[C₉H₁₄P(O)(OH)₂]⁺Cleavage and rearrangement
137[P(O)(OEt)₂]⁺Cleavage of the P-C bond
121[C₉H₁₃]⁺Cleavage of the P-C bond

Advanced Chromatographic Techniques for Separation and Purity Assessment in Synthetic Research

Chromatographic techniques are essential for the purification of this compound and for assessing its purity by separating it from starting materials, reagents, and any by-products formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of the synthesis of this compound and for purifying the final product. A reversed-phase HPLC method, using a C18 column, would be suitable for separating the relatively nonpolar product from more polar starting materials or by-products. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection could be achieved using a UV detector if any components are UV-active, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for identifying any volatile by-products that may be present in the reaction mixture. This compound itself has a relatively high boiling point, but lower molecular weight by-products could be readily detected. The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer for identification based on their mass spectra. This technique is particularly useful for detecting unreacted starting materials like 10-undecynyl bromide if that is used in the synthesis.

Size-Exclusion Chromatography for Polymeric Product Analysis

In some synthetic procedures, particularly those involving the terminal alkyne functionality, there is a possibility of forming polymeric by-products. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molecular weight distribution of such polymers. By passing the sample through a column packed with a porous gel, molecules are separated based on their size in solution. Larger molecules (polymers) elute first, while smaller molecules like the desired monomeric this compound elute later. This allows for the detection and, with appropriate calibration, the quantification of any polymeric impurities.

Computational and Theoretical Studies of Diethyl 10 Undecyn 1 Ylphosphonate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comdiptarkahait.com For Diethyl 10-undecyn-1-ylphosphonate and its derivatives, DFT calculations provide insights into the distribution of electrons and the molecule's inherent reactivity. Key parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) are determined to predict how the molecule will interact with other chemical species. nih.govijcce.ac.ir

The terminal alkyne group is a region of high electron density, making it a nucleophilic site susceptible to electrophilic attack and a reactive center for cycloaddition reactions. acs.org Conversely, the phosphonate (B1237965) group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. DFT studies can precisely quantify these effects. For instance, calculations can reveal that the electron-withdrawing nature of the phosphonate group can lower the activation barrier for certain metal-catalyzed reactions involving the alkyne moiety.

The analysis of global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), helps in understanding the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO energy gap generally implies high stability and low reactivity. ijcce.ac.ir Local descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule, confirming the high reactivity of the terminal alkyne.

Table 1: Representative DFT-Calculated Parameters for a Phosphonate Derivative

ParameterDescriptionTypical Predicted Value/InformationSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital-7.0 to -6.0 eVIndicates the ability to donate electrons. Higher energy suggests greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.0 to 0.0 eVIndicates the ability to accept electrons. Lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO5.0 to 6.0 eVCorrelates with chemical stability. A larger gap indicates higher stability and lower reactivity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) 3D map of electrostatic potential on the electron density surfaceNegative potential around the alkyne and phosphoryl oxygen; Positive potential around hydrogens. nih.govPredicts sites for electrophilic and nucleophilic attack.
Hirshfeld Charges Partitioning of electron density among atomsNegative charges on oxygen and alkyne carbons; Positive charge on phosphorus. nih.govQuantifies the charge distribution and polarity of bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible undecyl chain of this compound allows it to adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for exploring the conformational landscape of such long-chain phosphonates and understanding how they interact with their environment. nih.govmdpi.com

MD simulations can model the behavior of these molecules in various media, such as in solution, at interfaces, or within a polymer matrix. This is critical for applications in materials science, for example, in the design of self-assembled monolayers (SAMs) on surfaces, where the orientation and packing of the molecules are paramount. By simulating the interactions between the phosphonate headgroup and a substrate, and the van der Waals interactions between the aliphatic chains, researchers can predict the stability and organization of the resulting film.

Furthermore, MD simulations can shed light on how these molecules interact with other molecules, such as polymers or nanoparticles. nih.gov This is essential for designing composite materials where this compound could act as a compatibilizer or a surface modifier. The simulations can predict binding energies and preferred interaction sites, guiding the development of materials with desired properties.

Table 2: Information Derived from Molecular Dynamics Simulations

Simulation OutputDescriptionApplication in Materials Science
Radius of Gyration (Rg) A measure of the molecule's overall size and compactness.Predicts how the molecule will pack in a thin film or disperse in a matrix.
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed conformations.Assesses the flexibility of the molecule and the stability of its conformations over time. nih.gov
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Characterizes the structure of the surrounding solvent or the packing of molecules in a condensed phase.
Interaction Energy The energy associated with the non-bonded interactions between the molecule and its surroundings.Quantifies the strength of binding to surfaces, nanoparticles, or other molecules. nih.gov
Conformational Ensembles A collection of the different shapes a molecule adopts over the course of the simulation.Reveals the preferred conformations that may be responsible for specific material properties. mdpi.comnih.gov

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of reactions involving this compound. researchgate.net These calculations allow for the characterization of transient species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. mdpi.com

A key reaction for this molecule is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Computational studies can model the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states. mdpi.com This provides a deep understanding of the reaction's kinetics and thermodynamics, and can explain the high efficiency and regioselectivity of the process.

Similarly, for other addition reactions across the alkyne, such as hydrophosphorylation or hydrosilylation, theoretical calculations can predict whether the reaction will follow a Markovnikov or anti-Markovnikov pathway. nih.govrsc.orgrsc.org By comparing the activation energies of the different possible transition states, the preferred reaction product can be determined. rsc.org These mechanistic insights are crucial for optimizing reaction conditions and for designing new synthetic routes to novel phosphonate-containing materials.

Table 3: Steps in a Computationally Studied Reaction Mechanism (e.g., CuAAC)

Reaction StepComputational AnalysisInsights Gained
1. Ligand Exchange Calculation of binding energies of reactants to the copper catalyst.Determines the initial coordination of the alkyne and azide (B81097) to the metal center.
2. Oxidative Addition/Coupling Location and energy calculation of the transition state for the formation of a copper-acetylide intermediate.Identifies the rate-determining step for the initial activation of the alkyne. mdpi.com
3. Cycloaddition Mapping the potential energy surface for the formation of the triazole ring.Elucidates the origin of the high regioselectivity of the "click" reaction. mdpi.com
4. Reductive Elimination Calculation of the energy barrier for the release of the product and regeneration of the catalyst.Confirms the catalytic nature of the process and identifies potential catalyst deactivation pathways.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Materials Science

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based descriptors of molecules with their observed activity or property. nih.govnih.gov While often used in drug discovery, the QSAR methodology can be adapted for materials science to predict the performance of compounds like this compound in various material applications. nih.gov

For instance, a QSAR model could be developed to predict the adhesion strength of phosphonate-based coatings on metal oxide surfaces. The model would be built using a training set of different phosphonate derivatives with experimentally measured adhesion strengths. Molecular descriptors for these compounds—such as electronic properties (e.g., atomic charges from DFT), steric parameters (e.g., molecular volume), and topological indices—would be calculated. nih.govnih.govnih.gov A multiple linear regression or machine learning algorithm would then be used to create a mathematical equation linking these descriptors to adhesion.

Such a predictive model would be highly valuable for the in silico screening of new candidate molecules. Instead of synthesizing and testing a large number of derivatives, researchers could computationally generate virtual compounds, calculate their descriptors, and use the QSAR model to predict their performance. This accelerates the discovery of new materials with enhanced properties, such as improved surface binding, better dispersion in polymer composites, or specific optical or electronic characteristics.

Table 4: Example of Descriptors for a Materials Science QSAR Model

Descriptor TypeExample DescriptorPotential Correlated Material Property
Electronic Charge on the phosphoryl oxygen (qO)Adhesion strength to metal oxide surfaces.
Steric Molecular Volume (V)Packing density in self-assembled monolayers.
Topological Wiener Index (W)Viscosity modification in a polymer blend.
Quantum Chemical LUMO Energy (ELUMO)Corrosion inhibition efficiency.
Constitutional Number of rotatable bonds (nRotb)Flexibility and thermal properties of a resulting polymer.

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Building Block for Complex Molecule Synthesis

The dual reactivity of Diethyl 10-undecyn-1-ylphosphonate makes it a valuable tool for synthetic chemists. The terminal alkyne is amenable to highly efficient and specific "click chemistry" reactions, while the phosphonate (B1237965) group offers a handle for further modifications or for imparting specific properties to the target molecule.

Preparation of Functionalized Lipids and Phospholipids for Model Membrane Studies

The long undecyl chain of this compound makes it an ideal starting material for the synthesis of modified lipids and phospholipids. These synthetic lipids are crucial for the construction of model membranes, which are used to study a wide array of biological processes, including membrane fusion, protein-lipid interactions, and drug transport.

The terminal alkyne group can be readily functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the attachment of a wide variety of molecular tags, such as fluorophores, biotin, or other reporter groups, to the lipid tail. These labeled lipids can then be incorporated into liposomes or supported lipid bilayers for detailed biophysical studies. While direct studies showcasing this compound in this specific application are not abundant, the principle has been well-established with other alkyne-containing lipid precursors.

Table 1: Potential Modifications of this compound for Lipid Synthesis

Reactant (Azide)Resulting Functional Group on Lipid TailPotential Application in Model Membrane Studies
Azido-PEG-FluorophoreFluorescently labeled lipidFluorescence microscopy and spectroscopy to study lipid diffusion and domain formation.
Azido-BiotinBiotinylated lipidStudying interactions with streptavidin-conjugated proteins or for affinity purification of membrane-associated complexes.
Azido-SugarGlycosylated lipidInvestigating cell-surface recognition events and the role of glycolipids in membrane organization.

Synthesis of Phosphonate-Containing Natural Product Analogs

Phosphonate-containing natural products often exhibit potent biological activities, including antibiotic, antiviral, and herbicidal properties. The structural similarity of the phosphonate group to the phosphate (B84403) group allows these molecules to act as inhibitors of enzymes involved in phosphate metabolism.

This compound serves as a versatile precursor for the synthesis of analogs of these natural products. The long alkyl chain can mimic the lipophilic portions of natural products, while the phosphonate group provides the key functionality for biological activity. The terminal alkyne allows for the introduction of additional functional groups or the coupling to other molecular fragments to build up the complexity of the natural product analog. Although specific examples detailing the use of this compound in the total synthesis of a particular natural product analog are not yet prevalent in the literature, its potential as a key building block is clear.

Precursor to Bioconjugates for In Vitro Tool Development and Chemical Biology Research

Bioconjugation, the process of linking a biomolecule to another molecule, is a fundamental technique in chemical biology. The terminal alkyne of this compound makes it an excellent candidate for this purpose through click chemistry. chembuyersguide.com This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions.

By reacting this compound with azide-modified biomolecules such as peptides, proteins, or nucleic acids, researchers can create novel bioconjugates. The phosphonate end of the molecule can then be used to probe interactions with specific enzymes or to anchor the bioconjugate to a solid support for in vitro assays. This strategy allows for the development of customized tools for studying biological systems, such as activity-based probes and affinity resins. The terminal alkyne provides a bioorthogonal handle for post-synthetic modification, a valuable strategy in creating functional molecules.

Integration into Polymer and Materials Chemistry

The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and the modification of surfaces.

Monomer for Functional Polymer Synthesis via Alkyne Polymerization

The terminal alkyne group of this compound allows it to act as a monomer in alkyne polymerization reactions. This can lead to the formation of polymers with phosphonate groups regularly spaced along the polymer backbone. Such polymers can exhibit a range of interesting properties, including flame retardancy, metal-chelating abilities, and enhanced adhesion to certain substrates.

The specific properties of the resulting polymer can be tuned by copolymerizing this compound with other alkyne-containing monomers. This approach opens the door to the creation of a wide variety of functional materials with tailored characteristics. While the homopolymerization of this compound is not extensively documented, the principles of alkyne polymerization are well-established.

Surface Modification Agent for Metal Oxides, Nanoparticles, and Biomaterials via Phosphonate Chelation

The phosphonate group is known to have a strong affinity for metal oxide surfaces, forming stable, covalent-like bonds. This property makes this compound an excellent candidate for the surface modification of a variety of materials, including metal oxides like titanium dioxide and zinc oxide, as well as various nanoparticles and biomaterials.

By treating a material with a solution of this compound, a self-assembled monolayer can be formed on the surface. This monolayer not only alters the surface properties of the material (e.g., making it more hydrophobic) but also introduces a terminal alkyne functionality. This "clickable" surface can then be further functionalized by reacting it with azide-containing molecules, allowing for the attachment of a wide range of functionalities, such as bioactive peptides, polymers, or fluorescent dyes. This approach has been used to enhance the biocompatibility of implants and to create functionalized nanoparticles for drug delivery and imaging applications.

Table 2: Applications in Surface Modification

Material to be ModifiedPurpose of ModificationResulting Surface Functionality
Titanium Dioxide (TiO2)Improve biocompatibility of medical implants"Clickable" surface for attachment of cell-adhesion peptides.
Iron Oxide NanoparticlesCreate targeted drug delivery vehiclesAlkyne-functionalized nanoparticles for conjugation with targeting ligands.
Silica (B1680970) (SiO2) SurfacesFunctionalize chromatography mediaPhosphonate-anchored alkyne groups for creating custom affinity columns.

Development of Self-Assembled Monolayers (SAMs) with Tunable Surface Properties

This compound is a key molecule in materials science for the fabrication of self-assembled monolayers (SAMs) on various oxide surfaces. nih.gov SAMs are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over the physicochemical properties of a material's surface. ethz.ch The structure of this compound is ideally suited for this purpose, comprising three distinct functional parts: a head group, a spacer chain, and a terminal functional group. nih.gov

The diethyl phosphonate moiety serves as a robust anchoring head group that chemisorbs onto metal oxide surfaces such as silicon oxide, titania, or alumina (B75360). This strong interaction between the phosphonate and the surface oxide is the driving force for the formation of a dense, well-organized monolayer. nih.govethz.ch The undecyl (11-carbon) chain acts as a spacer, providing the necessary length and van der Waals interactions between adjacent molecules to promote a high degree of structural order and packing within the monolayer. nih.gov

The defining feature for surface tunability is the terminal alkyne group. Once the SAM is formed, the alkyne groups are exposed at the monolayer-air or monolayer-liquid interface, creating a reactive surface. This terminal alkyne is highly amenable to various chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the covalent attachment of a vast array of molecules containing an azide (B81097) functional group. By clicking different molecules onto the SAM surface, researchers can systematically and controllably tune the surface properties, such as:

Wettability: Attaching hydrophobic (e.g., fluorinated) or hydrophilic (e.g., polyethylene (B3416737) glycol) moieties can precisely control the surface's contact angle with water.

Biocompatibility: Immobilizing biomolecules like peptides or carbohydrates can create surfaces that promote or resist cell adhesion, which is critical for biosensors and medical implants. ethz.ch

Chemical Sensing: Attaching receptor molecules that selectively bind to a target analyte can form the basis of a chemical sensor.

The use of this compound provides a modular platform for surface engineering, where a stable and well-defined foundation is first established, followed by functionalization to impart the desired surface characteristics. ethz.ch

Table 1: Functional Components of this compound in SAM Formation

ComponentChemical GroupFunction
Anchor Diethyl PhosphonateBinds strongly to metal oxide substrates to form a stable monolayer.
Spacer Undecyl ChainPromotes lateral ordering and packing through van der Waals forces.
Reactive Group Terminal AlkyneProvides a site for post-assembly modification via click chemistry.

Catalytic Applications and Ligand Design

Precursor to Ligands for Transition Metal Catalysis

In the field of homogeneous catalysis, this compound serves as a versatile precursor for the synthesis of specialized ligands for transition metal complexes. The reactivity of its terminal alkyne group allows it to be incorporated into larger, more complex molecular architectures designed to coordinate with metal centers.

A primary synthetic route involves the use of click chemistry. By reacting this compound with an azide-functionalized coordinating group (e.g., a bipyridine, phenanthroline, or phosphine), a 1,2,3-triazole ring is formed, which itself can act as a coordinating ligand. This modular approach enables the rapid synthesis of a library of ligands where the phosphonate tail can influence solubility or provide a secondary interaction site, while the clicked-on portion dictates the primary coordination sphere of the metal catalyst.

Furthermore, the alkyne group in the parent molecule can act as a directing group in certain metal-catalyzed reactions. It can coordinate to a metal center, positioning the catalyst to perform a specific transformation at a nearby site on the molecule. The electronic properties of the phosphonate group can also influence the catalytic activity of the metal center by modifying its electron density.

Role in Supported Catalysts via Surface Anchoring Mechanisms

A significant challenge in catalysis is the separation and recycling of the catalyst from the reaction products. Immobilizing a homogeneous catalyst onto a solid support (heterogenization) addresses this challenge. This compound is an ideal bifunctional linker for this purpose, bridging the gap between homogeneous catalysts and heterogeneous supports.

The surface anchoring mechanism involves a two-step process:

Immobilization of the Linker: The diethyl phosphonate head group is used to anchor the molecule onto a solid support, typically a metal oxide like silica (SiO₂), titania (TiO₂), or alumina (Al₂O₃). This process forms a self-assembled monolayer of the linker on the support surface, with the terminal alkyne groups oriented away from the surface.

Attachment of the Catalyst: A catalytically active transition metal complex, which has been pre-functionalized with an azide group, is then covalently attached to the immobilized linkers via the CuAAC reaction.

Table 2: Steps for a Supported Catalyst via Surface Anchoring

StepDescriptionKey Functional Groups
1. Support Functionalization The phosphonate head group of this compound chemisorbs onto a solid metal oxide support.Diethyl Phosphonate, Metal Oxide Surface
2. Surface Formation A self-assembled monolayer with exposed alkyne groups is formed on the support.Terminal Alkyne
3. Catalyst Attachment An azide-modified homogeneous catalyst is covalently bonded to the surface via copper-catalyzed click chemistry.Terminal Alkyne, Azide

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to Phosphonate-Alkyne Hybrids

While traditional methods like the Michaelis-Arbuzov reaction are effective for synthesizing phosphonates, the future of organic synthesis lies in the development of more efficient, atom-economical, and sustainable methodologies. For phosphonate-alkyne hybrids, research is increasingly focusing on transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems have shown considerable promise in forming C-P bonds under mild conditions. londonmet.ac.ukorganic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates presents a direct and efficient route to alkynylphosphonates. londonmet.ac.uk

Future work will likely concentrate on expanding the substrate scope of these reactions, improving catalyst turnover numbers, and developing metal-free alternatives. acs.org The exploration of photoredox catalysis and other modern synthetic techniques could also provide novel pathways to these valuable compounds. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Phosphonate-Alkyne Hybrids

MethodCatalyst/ReagentsAdvantagesChallenges
Michaelis-Arbuzov Reaction Alkyl halide, Trialkyl phosphite (B83602)Well-established, broad scopeHigh temperatures often required, potential for side reactions
Palladium-Catalyzed Cross-Coupling Pd catalyst, H-phosphonate, AlkyneHigh efficiency, mild conditionsCatalyst cost and removal, ligand sensitivity
Copper-Catalyzed Coupling Cu catalyst, H-phosphonate, AlkyneLower cost catalyst, good yieldsPotential for homocoupling of alkynes
Metal-Free Hydrophosphorylation Radical initiator or baseAvoids metal contaminationRegioselectivity can be an issue

Development of Advanced Materials with Precisely Tunable Architectures and Functions

The dual functionality of diethyl 10-undecyn-1-ylphosphonate makes it an ideal candidate for the construction of advanced materials. The phosphonate (B1237965) group can act as a robust anchor to metal oxide surfaces or as a precursor to phosphonic acids for the formation of metal-phosphonate frameworks, which are analogous to metal-organic frameworks (MOFs). organic-chemistry.org These materials exhibit high thermal stability and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.

The terminal alkyne provides a versatile handle for post-synthetic modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise installation of a wide array of functional groups onto the material's surface or within its pores, enabling the fine-tuning of its chemical and physical properties. Future research will likely focus on creating multifunctional materials where the phosphonate framework provides the structural integrity and the alkyne-derived modifications impart specific functionalities, such as catalytic activity or molecular recognition capabilities.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The synthesis of phosphonates has been successfully demonstrated in continuous flow reactors, often leading to higher yields and purities compared to batch methods. londonmet.ac.ukresearchgate.netlew.ro The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system is particularly beneficial for optimizing complex reactions.

Future efforts will likely involve the integration of the synthesis of this compound and related compounds into fully automated platforms. nih.gov These platforms can combine flow synthesis with in-line purification and analysis, significantly accelerating the discovery and optimization of new phosphonate-based molecules and materials. High-throughput screening (HTS) methodologies, which allow for the rapid testing of numerous reaction conditions or compound variations, will be instrumental in this endeavor. acs.orgacs.orgresearchgate.net

New Computational Insights into Reactivity, Selectivity, and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules and materials. researchgate.net For phosphonate-alkyne hybrids, DFT calculations can provide valuable insights into reaction mechanisms, helping to elucidate the role of catalysts and predict the regioselectivity and stereoselectivity of synthetic transformations.

In the context of materials science, computational modeling can be used to predict the structures of metal-phosphonate frameworks and to simulate their properties, such as pore size distribution and gas adsorption isotherms. researchgate.net This predictive power can guide the rational design of new materials with desired functionalities, reducing the need for extensive trial-and-error experimentation. Future research will likely see a closer integration of computational and experimental studies to accelerate the development of novel phosphonate-based materials.

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique properties of phosphonate-alkyne hybrids make them ideal candidates for cross-disciplinary research. In chemical biology, the alkyne group can be used for the bioorthogonal labeling of biomolecules, such as proteins and nucleic acids, enabling the study of their function in complex biological systems. researchgate.netnih.gov The phosphonate moiety can mimic the phosphate (B84403) group found in many biological molecules, potentially leading to the development of new enzyme inhibitors or therapeutic agents. thieme-connect.denih.gov

The convergence of organic synthesis, materials science, and chemical biology will undoubtedly lead to exciting new discoveries. For example, phosphonate-functionalized nanoparticles or surfaces could be modified with bioactive molecules via click chemistry to create new drug delivery systems or biosensors. The ability to precisely control the structure and function of these hybrid systems at the molecular level will be a key driver of innovation in these interconnected fields.

Q & A

Q. What are the established synthetic routes for preparing diethyl 10-undecyn-1-ylphosphonate, and how do reaction conditions influence yield?

this compound can be synthesized via alkyne-phosphonate coupling or diazo-based methodologies. For example, the use of sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) in diazo transfer reactions enables efficient formation of α-diazo intermediates, which can react with alkynes to generate phosphonates . Reaction parameters such as temperature (typically 0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of sulfonyl azide) critically affect yield. Purification often involves column chromatography to remove sulfonamide byproducts .

Q. What safety precautions are essential when handling this compound in the laboratory?

While specific safety data for this compound are limited, analogous phosphonates (e.g., diethyl ketomalonate) require strict adherence to protocols for skin/eye protection (gloves, goggles) and ventilation due to potential respiratory irritation . Avoid exposure to heat/sparks, as some phosphonates decompose exothermically. Always consult SDS guidelines for storage (cool, dry conditions) and disposal .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 31^{31}P NMR (δ ~20–30 ppm for phosphonate esters) and 1^{1}H/13^{13}C NMR to confirm alkyne (C≡C) and ester moieties.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • FT-IR : Peaks at ~1650 cm1^{-1} (P=O) and ~2100 cm1^{-1} (C≡C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for alkyne-phosphonate coupling reactions?

Contradictions in yields often stem from variations in catalyst systems (e.g., Rh(II) vs. Cu(I)) or solvent polarity. For instance, Rh(II) acetate enhances intramolecular cyclopropanation in α-diazo-β-ketophosphonates, improving regioselectivity but increasing byproduct formation . Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., ligand choice, solvent) to reconcile conflicting data .

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

The alkyne group in the phosphonate acts as a directing group in metal-catalyzed C–H activation. For example, in Rh-catalyzed cyclopropanation, the alkyne coordinates to the metal center, facilitating insertion into α-diazo intermediates. Computational studies (DFT) suggest that electron-withdrawing phosphonate groups lower the activation barrier for metallacycle formation .

Q. How can researchers mitigate challenges in isolating this compound from complex reaction mixtures?

Common issues include co-elution with sulfonamide byproducts (from diazo transfer) or unreacted alkyne precursors. Solutions:

  • Fluorous-tag-assisted purification : Phosphonate-specific tags improve separation efficiency.
  • Two-phase extraction : Use of aqueous/organic systems (e.g., ethyl acetate/brine) to remove polar impurities .

Methodological and Data Analysis Questions

Q. What strategies validate the purity of this compound for catalytic applications?

  • HPLC with UV detection : Monitor for trace diazo or alkyne impurities (retention time shifts).
  • Elemental analysis : Confirm %C, %H, and %P align with theoretical values.
  • Reactivity assays : Test catalytic performance in benchmark reactions (e.g., Sonogashira coupling) to detect inhibitory impurities .

Q. How should researchers address unexpected byproducts in phosphonate-alkyne cycloadditions?

Byproducts may arise from competing pathways, such as Glaser coupling (alkyne dimerization) or over-oxidation. Mitigation:

  • In situ monitoring : Use Raman spectroscopy to track alkyne consumption.
  • Additive screening : TEMPO (radical scavenger) or DABCO (base) suppresses side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 10-undecyn-1-ylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 10-undecyn-1-ylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.